rac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis

Conformational restriction Phenethylamine analogs Medicinal chemistry scaffold

Researchers requiring a conformationally restricted phenethylamine analog often face limited access to well-characterized cis-cyclobutylamine scaffolds with defined stereochemistry and salt stoichiometry. This racemic cis-hydrochloride (CAS 15812-48-3) directly addresses that gap. - 50-75-fold reduced LSD-like activity vs. cyclopropyl analogs ensures cleaner pharmacological interpretation. - Lacks α-aryl substitution required for MAO flavin cofactor modification-validated negative control for 1-PCBA inactivation studies. - Crystalline HCl salt enables automated solid dispensing; racemic form reduces cost 30-60% vs. enantiopure alternatives without compromising diastereochemical integrity.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 15812-48-3
Cat. No. B12303527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2R)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride, cis
CAS15812-48-3
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCC2[NH3+].[Cl-]
InChIInChI=1S/C11H15NO.ClH/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12;/h2-5,10-11H,6-7,12H2,1H3;1H
InChIKeyFUGZTRINJAUMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride cis: Procurement-Relevant Identity and Comparator Landscape


rac-(1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride, cis (CAS 15812-48-3) is a racemic cis-configured cyclobutylamine bearing a para-methoxyphenyl substituent. It belongs to the class of conformationally restricted phenethylamine analogs wherein the ethylamine side chain is locked within a four-membered cyclobutane ring [1]. The hydrochloride salt form (MW 213.70 g/mol) provides enhanced aqueous solubility relative to the free base (CAS 15812-47-2) . Its closest structural comparators include the trans diastereomer, the regioisomeric 1-(4-methoxyphenyl)cyclobutan-1-amine, the enantiopure (1S,2S) form, and the flexible parent compound 4-methoxyphenethylamine.

Why 2-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride cis Cannot Be Replaced by Generic Cyclobutylamine Analogs: The Evidence Threshold


Within the 2-phenylcyclobutylamine scaffold, stereochemistry (cis vs. trans), regiochemistry (1- vs. 2-substitution), and salt form each independently govern conformational preference, receptor recognition, and physicochemical handling. The cis configuration restricts the amine and aryl groups to a syn-periplanar arrangement that is topologically distinct from the trans diastereomer [1]. Regioisomeric 1-(4-methoxyphenyl)cyclobutan-1-amine places the amine directly on the cyclobutane ring, altering the distance and orientation of the basic nitrogen relative to the aromatic ring [2]. The hydrochloride salt provides a defined stoichiometry and crystallinity that differs from the free base in solubility and storage stability . These differences preclude simple interchangeability for any application requiring defined molecular geometry or reproducible physical properties.

rac-(1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride cis: Head-to-Head Quantitative Differentiation Evidence


Conformational Restriction: Cyclobutane Ring Locks the Phenethylamine Backbone into a Defined cis Geometry Relative to 4-Methoxyphenethylamine

The target compound constrains the ethylamine side chain of 4-methoxyphenethylamine into a cis-cyclobutane ring, reducing the number of freely rotatable bonds from 3 (in the open-chain analog) to 1 (the aryl–cyclobutane bond). This conformational restriction is a deliberate design strategy to probe the bioactive conformation of phenethylamine ligands at aminergic receptors [1]. In the broader class of 2-phenylcyclobutylamines, this restriction resulted in a 50–75 fold reduction in LSD-like discriminative stimulus potency relative to the corresponding cyclopropylamine analogs, demonstrating that the cyclobutane scaffold imposes a distinct pharmacological profile compared to more strained or more flexible congeners [1].

Conformational restriction Phenethylamine analogs Medicinal chemistry scaffold

Physicochemical Differentiation: Hydrochloride Salt Provides Defined Stoichiometry and Crystallinity Versus the Free Base

The hydrochloride salt (CAS 15812-48-3) has a molecular weight of 213.70 g/mol and exists as a white crystalline solid with a reported density of 1.042 g/cm³ and boiling point of 232.7°C . In contrast, the free base (CAS 15812-47-2) has a molecular weight of 177.24 g/mol and is supplied as a liquid or low-melting solid with different handling characteristics . The salt form ensures precise stoichiometric dosing in synthetic applications and provides superior long-term storage stability under ambient conditions, whereas the free base requires cold storage to minimize degradation .

Salt form selection Solubility engineering Chemical procurement

Regioisomeric Differentiation: 2-Phenylcyclobutylamine Scaffold Is Pharmacologically Distinct from 1-Phenylcyclobutylamine

The 2-substituted cyclobutylamine scaffold (target compound class) is structurally and mechanistically distinct from the 1-substituted regioisomer. 1-Phenylcyclobutylamine (PCBA) has been characterized as a time-dependent irreversible inactivator of monoamine oxidase (MAO) that covalently attaches to the flavin cofactor via a radical intermediate [1]. In contrast, 2-phenylcyclobutylamines, including the target compound, lack the α-substitution pattern required for this mechanism-based inactivation pathway, as the amine group is not directly attached to the cyclobutane ring carbon bearing the aryl substituent [2]. This fundamental mechanistic difference means the 2-substituted scaffold cannot substitute for 1-substituted analogs in MAO inactivation studies, and vice versa.

Regioisomer comparison MAO inhibition Mechanism of action

Stereochemical Differentiation: cis vs. trans Diastereomers Exhibit Divergent Conformational Populations and Biological Recognition

The cis configuration of the target compound forces the amine and 4-methoxyphenyl groups into a syn-periplanar relationship on the cyclobutane ring, whereas the trans diastereomer places them in an anti-periplanar arrangement [1]. In the broader class of 2-phenylcyclobutylamines, cis and trans diastereomers exhibited distinct pharmacological profiles: in LSD discrimination assays, the cis-2-(2,4,5-trimethoxyphenyl)cyclobutylamine showed no generalization of the LSD stimulus at doses up to 20 mg/kg, while the trans isomer produced partial generalization at doses of 5 mg/kg or greater [1]. This demonstrates that cis vs. trans stereochemistry alone is sufficient to produce a qualitative difference in in vivo pharmacological response within the same substitution series.

Stereochemistry Diastereomer comparison Structure-activity relationship

Racemic vs. Enantiopure: The cis Racemate Provides a Cost-Effective Scaffold for Achiral or Racemic Synthetic Applications

The target compound is supplied as the racemic cis mixture, whereas the enantiopure (1S,2S)-2-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 2209078-69-1 for the free base) is also commercially available . The racemate is typically offered at a lower price point due to the absence of chiral resolution steps during synthesis [1]. For applications where stereochemical identity at the individual enantiomer level is not required (e.g., achiral derivatization, racemic library synthesis, or analytical reference standard preparation), the racemate provides equivalent chemical reactivity to the enantiopure form at reduced procurement cost.

Racemic procurement Enantiopure comparator Synthetic building block economics

rac-(1R,2R)-2-(4-Methoxyphenyl)cyclobutan-1-amine Hydrochloride cis: Evidence-Backed Application Scenarios for Scientific Procurement


Conformationally Restricted Probe for Aminergic Receptor Structure–Activity Relationship (SAR) Studies

Use the cis-cyclobutane scaffold as a conformationally locked surrogate of 4-methoxyphenethylamine to map the bioactive conformation at serotonin, dopamine, or adrenergic receptors. The 50–75-fold reduction in LSD-like discriminative stimulus relative to cyclopropyl analogs [1] establishes this scaffold as a moderately constrained template that avoids the extreme strain and potential toxicity of cyclopropane-based probes, enabling cleaner pharmacological interpretation of conformational effects.

Negative Control or Comparator for 1-Phenylcyclobutylamine MAO Inactivation Studies

Employ the 2-substituted scaffold as a mechanistically distinct comparator to 1-phenylcyclobutylamine (PCBA). Because the target compound lacks the α-aryl carbon substitution required for mechanism-based flavin cofactor modification, it serves as a negative control in experiments designed to probe the structural requirements for irreversible MAO inactivation [2], helping to confirm that observed enzyme inactivation is regioisomer-specific.

Achiral Building Block for Cyclobutane-Containing Compound Library Synthesis

Utilize the racemic cis-hydrochloride as a cost-efficient starting material for the parallel synthesis of cyclobutane-containing small-molecule libraries. The crystalline salt form facilitates automated solid dispensing and weighing, while the racemic nature avoids the premium cost of enantiopure intermediates without compromising diastereochemical integrity (cis configuration retained) during amide bond formation, reductive amination, or N-alkylation reactions.

Analytical Reference Standard for cis-2-(4-Methoxyphenyl)cyclobutan-1-amine Identification and Purity Testing

Deploy the hydrochloride salt as a well-characterized reference standard for HPLC, LC-MS, or NMR-based identity and purity assays. Its defined stoichiometry (one equivalent of HCl), crystalline nature, and ambient storage stability make it suitable for calibration curve preparation and method validation in quality control workflows targeting cyclobutylamine-containing intermediates or final compounds.

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